(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound featuring a furan ring, a pyridazinyl-pyridine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridazinyl-pyridine moiety: This involves the coupling of pyridine and pyridazine derivatives using palladium-catalyzed cross-coupling reactions.
Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.
Formation of the final product: The final step involves the condensation of the furan ring with the pyridazinyl-pyridine-piperazine intermediate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one: is compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these structural motifs, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-20(9-6-16-4-3-15-27-16)25-13-11-24(12-14-25)19-8-7-18(22-23-19)17-5-1-2-10-21-17/h1-10,15H,11-14H2/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBHTFSIHZRTCT-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C=CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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